

AZ3976: A Technical Guide to its Structure, Properties, and Mechanism of Action

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Compound of Interest		
Compound Name:	AZ3976	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **AZ3976**, a small molecule inhibitor of Plasminogen Activator Inhibitor Type 1 (PAI-1). It details the compound's structure, chemical and biological properties, and its unique mechanism of action. This guide is intended to serve as a resource for researchers and professionals in the fields of drug discovery and development, particularly those with an interest in cardiovascular diseases and cancer where PAI-1 inhibition is a promising therapeutic strategy.[1][2]

Core Concepts and Mechanism of Action

AZ3976 was identified through a high-throughput screening campaign as a novel inhibitor of PAI-1.[1][2][3] Unlike many other PAI-1 inhibitors, AZ3976 exhibits a unique mechanism of action. It does not bind to the active form of PAI-1 but instead selectively binds to the latent conformation of PAI-1.[1][2][4] This binding accelerates the natural transition of active PAI-1 into its latent, inactive state.[1][2][3][4] It is proposed that AZ3976 binds to a pre-latent form of PAI-1 that is in equilibrium with the active form, thereby shifting the equilibrium towards the latent state.[1][2][3] This mode of action provides a novel approach for designing PAI-1 inhibitors.[1][2][3]

The interaction between **AZ3976** and latent PAI-1 has been characterized by X-ray crystallography, revealing that the inhibitor binds in the flexible joint region of the protein, specifically in a cavity between α -helix D and β -strand 2A.[1][3]



Chemical and Physical Properties

AZ3976 is classified as an azetidine and pyrimidinone derivative.[3] A summary of its key chemical and physical properties is provided in the table below.

Property	Value
Molecular Formula	C15H19N5O3
Molecular Weight	317.349 g/mol
CAS Number	1418747-15-5
Appearance	Solid Powder

Biological Activity and Quantitative Data

The inhibitory activity of **AZ3976** has been quantified in various assays. The following tables summarize the key quantitative data regarding its biological activity and binding affinity.

In Vitro Efficacy

Assay	IC ₅₀ (μΜ)
Enzymatic Chromogenic Assay	26
Plasma Clot Lysis Assay	16

Table references:[1][2][3][4]

Binding Affinity to Latent PAI-1

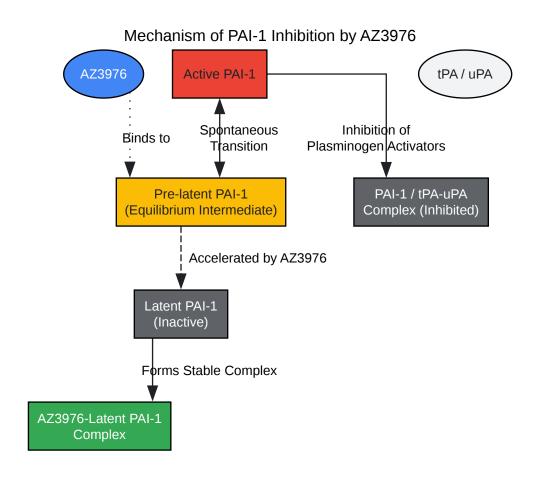
Parameter	Value
Dissociation Constant (KD)	0.29 μM at 35 °C
Binding Stoichiometry	0.94

Table references:[1][2][3]



Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the proposed mechanism of action of **AZ3976** in inhibiting PAI-1.



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Caption: Proposed mechanism of **AZ3976** action on PAI-1.

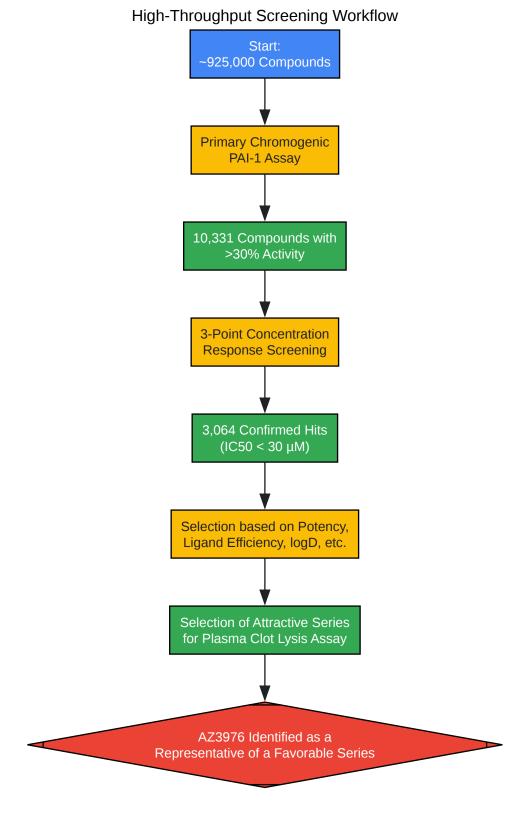
Experimental Protocols

The characterization of **AZ3976** involved several key experimental techniques. The methodologies for these experiments are detailed below.

High-Throughput Screening (HTS)

A primary enzymatic chromogenic assay was utilized to screen a large compound library for PAI-1 inhibitors. This initial screen identified **AZ3976** as a promising candidate.





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Caption: Workflow for the identification of AZ3976.



Plasma Clot Lysis Assay

This assay was used to evaluate the profibrinolytic activity of **AZ3976** in a more physiologically relevant environment.

- · Protocol:
 - PAI-1 (1.7 nM) was preincubated with varying concentrations of AZ3976 at 37°C.[2]
 - The reaction was initiated by adding the preincubated solution to human plasma containing tissue plasminogen activator (tPA).
 - Fibrin clot formation and lysis were monitored by measuring the change in absorbance at 405 nm in a microplate reader at 37°C.[4]

Isothermal Titration Calorimetry (ITC)

ITC was employed to determine the binding affinity and thermodynamics of the interaction between **AZ3976** and PAI-1.

- Protocol:
 - Titration experiments were conducted at 35°C.[1][4]
 - A solution of AZ3976 (1 mM) was injected in multiple aliquots into a sample cell containing either active PAI-1 (45 μM) or latent PAI-1 (50 μM) in a buffer containing 50 mM sodium phosphate (pH 7.4), 100 mM NaCI, and 2% DMSO.[4]
 - The heat changes upon each injection were measured to determine the dissociation constant (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR)

SPR experiments were conducted to confirm the reversible binding of **AZ3976** to PAI-1 and to investigate the kinetics of the interaction.

Protocol:



- Active or latent PAI-1 was immobilized on a sensor chip.
- Different concentrations of AZ3976 were flowed over the chip surface.
- The association and dissociation of AZ3976 were monitored in real-time to determine the binding kinetics. The data indicated reversible binding to latent PAI-1 with submicromolar affinity.[5]

X-ray Crystallography

The three-dimensional structure of the **AZ3976**-latent PAI-1 complex was determined by X-ray crystallography to elucidate the molecular details of their interaction.

- · Protocol:
 - Latent PAI-1 was co-crystallized with AZ3976.
 - X-ray diffraction data were collected, and the structure was solved by molecular replacement using the known structure of latent PAI-1.
 - The final structure was refined to a resolution of 2.4 Å.[1][2][3]

Conclusion

AZ3976 is a novel PAI-1 inhibitor with a unique mechanism of action that involves accelerating the conversion of active PAI-1 to its latent conformation. Its well-characterized structure, chemical properties, and biological activity make it a valuable tool for studying the role of PAI-1 in various physiological and pathological processes. The detailed experimental protocols provided in this guide offer a foundation for further research and development of PAI-1 inhibitors as potential therapeutics.

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